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molecular formula C14H18N2O4 B180797 tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 171049-42-6

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B180797
M. Wt: 278.3 g/mol
InChI Key: MUWKVARUMOGZBW-UHFFFAOYSA-N
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Patent
US05866612

Procedure details

A solution of 10.5 g (78.8 mmol) of 1,2,3,4-tetra-hydroisoquinoline in 55 ml of concentrated H2SO4 at 0° C. was treated with 10 g (98.9 mmol, 1.25 equiv) and warmed to 25° C. After stirring for 48 h, ice was added followed by NH4OH. The aqueous layer was extracted with CH2Cl2, and the combined organics were dried (MgSO4), filtered, and concentrated to a volume of 100 ml. The solution was treated with 80 ml of 1M HCl in Et2O followed by Et2O. A solid was collected and recrystallized from H2O/acetone to give 6.0 g (36%) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl. A solution of 1.0 g (4.7 mmol) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl in 58 ml of THF was treated with 29 ml of saturated NaHCO3 followed by 1.02 g (4.7 mmol, 1 equiv) of BOC2O. After stirring overnight, the reaction was diluted with H2O and extracted with Et2O. The combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. Pufication by flash silica gel column chromatography eluting with hexanes/Et2O (2:1) provided 1.08 g (83%) of N-tert-butoxycarbonyl-7-nitro-1,2,3,4-tetra hydroisoquinoline. A solution of 1.08 g (3.88 mmol) of the above nitroaromatic in 50 ml of EtOAc was treated with 100 mg of 10% palladium on carbon and placed on a Parr hydrogenator under H2 until gas consumption ceased. The reaction was filtered through a pad of silica gel washing with EtOAc, and the filtrate was concentrated in vacuo to give 964 mg of an intermediate aniline that was used immediately in the next reaction. The title compound was prepared as in example 21 using 0.964 g (3.88 mmol) of the above aniline and intermediate C. After EtOH removal, 10 ml of 1,4-dioxane was added followed by 0.75 ml of 5.9M HBr in AcOH. Afer stirring 5 min Et2O was added, and a solid was collected. Recrystallization from MeoH/EtOAc provided 530 mg (39%) of title compound as a white solid: mp undefined; 1H NMR (D2O, 300 MHz) δ 7.29 (d, 1 H, J=8.4 Hz), 7.12 (d, 1 H, J=8.4 Hz), 7.06 (br s, 1 H), 4.27 (s, 2 H), 3.41 (t, 2 H, J=6.6 Hz), 3.02 (t, 2 H, J=6.6 Hz), 2.26 (s, 3 H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29 mL
Type
reactant
Reaction Step Five
Name
Quantity
58 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[NH4+:11].[OH-:12].C([O-])(O)=O.[Na+].[O:18](C(OC(C)(C)C)=O)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=O.[OH2:33]>OS(O)(=O)=O.C1COCC1>[C:22]([O:21][C:19]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][C:8]([N+:11]([O-:33])=[O:12])=[CH:7][CH:6]=2)[CH2:1]1)=[O:18])([CH3:25])([CH3:24])[CH3:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
55 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
29 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
58 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ice was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 100 ml
ADDITION
Type
ADDITION
Details
The solution was treated with 80 ml of 1M HCl in Et2O
CUSTOM
Type
CUSTOM
Details
A solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from H2O/acetone
CUSTOM
Type
CUSTOM
Details
to give 6.0 g (36%) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Pufication by flash silica gel column chromatography eluting with hexanes/Et2O (2:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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